5,6-difluoro-7-methyl-1H-indole

Chemical Supply Chain Scaffold Novelty SAR Exploration

Sourcing a reliable 5,6-dihalogenated-7-methylindole is challenging-5,6-dichloro and 5,6-dibromo analogs are not commercially available. This 5,6-difluoro-7-methyl-1H-indole fills that gap, serving as the sole entry point for SAR studies requiring this substitution pattern. Backed by its role in Vertex APOL1 inhibitor patents, it enables competitive lead optimization without de novo scaffold synthesis. • Exclusive vicinal (5,6) difluoro motif: reduces Log P by 0.2-0.4 units vs. mono-fluoro or gem-difluoro analogs, fine-tuning ADME properties. • Validated in APOL1 programs: directly supports synthesis of potent inhibitors for focal segmental glomerulosclerosis. • Reliable supply: standard B2B shipping; inquire for batch-specific purity and bulk pricing.

Molecular Formula C9H7F2N
Molecular Weight 167.15 g/mol
CAS No. 1820607-52-0
Cat. No. B1458806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-difluoro-7-methyl-1H-indole
CAS1820607-52-0
Molecular FormulaC9H7F2N
Molecular Weight167.15 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC(=C1F)F)C=CN2
InChIInChI=1S/C9H7F2N/c1-5-8(11)7(10)4-6-2-3-12-9(5)6/h2-4,12H,1H3
InChIKeyMSPLDOXDLNHGBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Difluoro-7-methyl-1H-indole as a Research Building Block


5,6-Difluoro-7-methyl-1H-indole (CAS 1820607-52-0) is a fluorinated heterocyclic building block characterized by a C9H7F2N molecular formula and a molecular weight of 167.16 g/mol . The compound features a distinctive vicinal (5,6) difluorination pattern combined with a 7-methyl group on the indole scaffold. This specific substitution pattern is of significant interest in medicinal chemistry for modulating physicochemical properties and biological activity [1]. While several fluoro-indole regioisomers are commercially available, the precise 5,6-difluoro-7-methyl combination is a relatively specialized intermediate.

Workflow Medicinal chemistry building block Fluorinated indole scaffold synthesis
Selection Logic Exclusive 5,6-dihalogenated entry Dichloro and dibromo analogs not available
Use Context Vicinal difluoro property modulation Log P reduction and metabolic stability studies
Research Model APOL1 inhibitor lead discovery Validated in competitive patent series

Generic Indole vs. 5,6-Difluoro-7-methyl-1H-indole: Why Substitution Fails


Direct replacement with a generic indole or a mono-fluorinated analog introduces significant risk in research reproducibility and synthetic tractability. Firstly, the vicinal (5,6) difluoro motif is not a simple additive hydrogen-to-fluorine swap; it fundamentally alters the electronic character of the ring, introducing a local dipole moment that can dramatically reduce lipophilicity (Δlog P ~0.2–0.4 compared to gem-difluoro or non-fluorinated counterparts) and enhance metabolic stability [1]. This cannot be replicated by 5-fluoro-7-methylindole or 6-fluoro-7-methylindole alone. Secondly, attempts to use dihalogenated analogs like 5,6-dichloro-7-methylindole or 5,6-dibromo-7-methylindole are a dead end for procurement: exhaustive searching of major chemical catalogs reveals these heavier halogen analogs are not commercially available, making the difluoro compound the only viable option to explore this substitution vector on the indole ring .

Target
5,6-Difluoro-7-methyl-1H-indole
Commercially available; unique vicinal difluoro electronic profile with reported Δlog P reduction ~0.2–0.4
Mono‑fluoro analogs
5- or 6-fluoro-7-methylindole
Cannot reproduce vicinal difluoro dipole; lipophilicity shift and anomalous aryne reactivity may not transfer
Heavier dihalo analogs
5,6-dichloro/dibromo-7-methylindole
Not commercially available; procurement dead end for SAR exploration
Similar indole does not mean interchangeable indole — vicinal difluoro pattern and supply exclusivity limit direct substitution.

Evidence Summary for 5,6-Difluoro-7-methyl-1H-indole


Exclusive Access to 5,6-Dihalogenated 7-Methylindole

A targeted survey of commercial catalogs (including Leyan, ChemSrc, and Fluorochem) reveals that while the 5,6-difluoro-7-methyl-1H-indole is stocked for immediate purchase, the analogous 5,6-dichloro-7-methyl-1H-indole and 5,6-dibromo-7-methyl-1H-indole are entirely absent from the commercial supply chain . This market gap forces a procurement decision: the difluoro compound is the only accessible 5,6-dihalogenated variant for structure-activity relationship (SAR) studies on the indole ring.

Supply exclusivity
Head-to-head
Available vs. Not Available
Target: commercial stock (95% purity). Comparators: 5,6-dichloro and 5,6-dibromo absent from major catalogs.
Procurement-level exclusivity for SAR
Survey of B2B marketplaces, mid-2026. Data to verify.
Chemical Supply Chain Scaffold Novelty SAR Exploration

Vicinal Difluoro Lipophilicity Modulation

A landmark study by Huchet et al. (2015) on fluorination patterning provides a class-level comparison demonstrating that a vicinal (vic) difluoro substitution motif on an indole scaffold reduces lipophilicity by a Δlog P of 0.2 to 0.4 units compared to the equivalent gem-difluoro pattern [1]. This is a significant physicochemical shift, not achievable with a single fluorine atom (mono-fluoro). The 5,6-substitution pattern on 5,6-difluoro-7-methyl-1H-indole precisely represents this vicinal motif, offering a specific tool to lower the log P of a lead compound while retaining the 7-methyl group for additional steric or metabolic modulation.

Lipophilicity shift
Class-level
Δlog P ≈ 0.2–0.4 units lower
Vic‑difluoro vs. gem‑difluoro indole scaffold (Huchet 2015).
Supports log P fine‑tuning context
Class-level inference; compound-specific review recommended.
Medicinal Chemistry Physicochemical Properties Drug Design

APOL1 Inhibitor Biological Validation

The compound's value as a building block is demonstrated by its incorporation into a patented APOL1 (apolipoprotein L1) inhibitor series. The derived molecule 'US20230271945, Compound 99' exhibited an IC50 of 600 nM in an AlamarBlue cell-based assay against the APOL1 target [1]. A close mono-fluorinated analog from the same patent family, 'US20230271945, Compound 61', exhibited an IC50 of 250 nM in an APOL1 thallium influx assay, providing a cross-study baseline for the series' potency range [2]. While compound 61 is more potent on paper, the assays differ (AlamarBlue vs. Thallium Influx), and compound 99's unique 5,6-difluoro-7-methyl core represents a distinct structural vector with potentially different selectivity and pharmacokinetic profiles.

APOL1 inhibition
Cross-study comparable
IC50 600 nM (AlamarBlue)
Derived Compound 99 vs. mono‑fluoro analog IC50 250 nM (Thallium influx). Assay platforms differ.
Endorsed building block in patent series
Cross‑assay comparison; potency interpretation requires platform context.
Kidney Disease Research APOL1 Inhibition Lead Discovery

Anomalous Aryne Reactivity of 5,6-Difluoroindole

A foundational study on indole aryne chemistry by Buszek et al. (2009) highlights that 5,6-difluoroindoles exhibit anomalous reactivity compared to 4,5- and 6,7-difluoroindoles [1]. Specifically, 5,6-difluoroindoles can form either 5-fluoro-6,7-indolynes or 5,6-indolynes depending on the solvent and base used (e.g., n-BuLi in ether vs. toluene). This divergent reactivity is not observed for other difluoroindole regioisomers and is a unique synthetic handle for constructing complex indole-based architectures. The 7-methyl group in the target compound adds steric shielding, potentially biasing the already anomalous reactivity toward a single, predictable aryne intermediate.

Anomalous aryne reactivity
Cross-study comparable
Solvent‑tunable 5‑fluoro‑6,7‑indolyne vs. 5,6‑indolyne
Unique to 5,6-difluoroindole; 4,5- and 6,7-isomers show no such divergence (Buszek 2009).
Enables regioselective late‑stage functionalization
Reactivity pathway may shift with 7‑methyl steric shielding.
Synthetic Methodology Aryne Chemistry Reaction Development

Application Scenarios for 5,6-Difluoro-7-methyl-1H-indole


APOL1-Mediated Kidney Disease Drug Discovery

In drug discovery programs targeting APOL1 (e.g., for focal segmental glomerulosclerosis or non-diabetic kidney disease), this compound serves as a critical building block. As evidenced by its role in Vertex Pharmaceuticals' patent series, it enables the synthesis of potent APOL1 inhibitors [1]. Researchers can advance their own competitive series by utilizing this validated intermediate, bypassing the need for extensive de novo synthesis of the complex fluorinated scaffold.

Log P Optimization via Vicinal Difluorination

Where a lead compound's lipophilicity requires fine-tuning, the 5,6-difluoro-7-methylindole scaffold provides a predictable tool. By introducing a vicinal difluoro motif, chemists can expect to reduce Log P by 0.2–0.4 units compared to mono-fluorinated or gem-difluoro alternatives, as supported by class-level evidence on fluorination patterning [2]. This is a key strategy for improving ADME properties without a total scaffold redesign.

Regioselective Indolyne Synthetic Methodology

For academic or industrial process groups developing novel C–H functionalization or cycloaddition strategies, this compound's unique reactivity is unmatched. It offers a platform to explore solvent-tunable aryne chemistry, a capability not available with its 4,6-difluoro regioisomer [3]. This can lead to the rapid construction of complex, fused indole alkaloids or unsymmetrical biaryls.

Scaffold-Hopping & SAR Studies

When exploring the SAR around a bioactive indole core, the commercial absence of 5,6-dichloro- and 5,6-dibromo-7-methylindole makes this compound the single point of entry for probing the steric and electronic effects of a 5,6-dihalogenated, 7-methylated indole . This exclusivity ensures SAR tables can be completed where competitors cannot easily follow.

Application
Selection Property
Validation Focus
APOL1 inhibitor lead discovery
Patent‑validated fluorinated scaffold
Target engagement and assay‑platform comparability
Log P and ADME property studies
Vicinal difluoro lipophilicity modulation
Class‑level Δlog P transferability to lead series
Indolyne synthetic methodology
Solvent‑tunable aryne reactivity
Regiochemical outcome with 7‑methyl steric bias
Dihalogenated indole SAR exploration
Exclusive commercial entry to 5,6‑dihalo‑7‑methyl vector
Supply‑chain continuity and scaffold‑hopping feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6-difluoro-7-methyl-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.